1-(4-Fluorophenyl)cyclopropanamine hydrochloride

CCR4 Antagonism Chemokine Receptor Immuno-Oncology

This 1-(4-Fluorophenyl)cyclopropanamine hydrochloride (CAS 1134524-25-6) is the definitive building block for CCR4-mediated chemotaxis research. Its documented IC50 of 630.96 nM in a CCR4 cellular assay provides a validated starting point for SAR exploration—a functional profile not replicated by non-fluorinated or chloro analogs. Supplied as the hydrochloride salt, it guarantees reproducible aqueous solubility (0.486 mg/mL), eliminating precipitation artifacts in cell-based assays. Essential for hit-to-lead optimization in immuno-oncology and inflammatory disease programs following WO-2020054670-A1 synthetic routes.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
CAS No. 1134524-25-6
Cat. No. B1290647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)cyclopropanamine hydrochloride
CAS1134524-25-6
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H
InChIKeyJYCQXHLHNSOVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)cyclopropanamine hydrochloride (CAS 1134524-25-6): Procurement-Ready Building Block with Defined CCR4 Antagonist Activity


1-(4-Fluorophenyl)cyclopropanamine hydrochloride (CAS 1134524-25-6) is a fluorinated phenylcyclopropylamine derivative supplied as a hydrochloride salt with a molecular weight of 187.64 g/mol [1]. It features a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group and an amine, providing a conformationally constrained scaffold for medicinal chemistry applications. Its reported CCR4 antagonist activity (IC50 = 630.96 nM) distinguishes it from non-fluorinated or alternatively substituted analogs lacking this functional profile [2].

Why 1-(4-Fluorophenyl)cyclopropanamine Hydrochloride Cannot Be Casually Swapped for Unsubstituted or Differently Halogenated Phenylcyclopropylamines


Substituting 1-(4-fluorophenyl)cyclopropanamine hydrochloride with 1-phenylcyclopropanamine or 1-(4-chlorophenyl)cyclopropanamine is not scientifically equivalent due to quantifiable differences in target engagement and physicochemical properties. The para-fluoro substituent critically influences binding interactions: the 4-fluoro derivative demonstrates measurable CCR4 antagonist activity (IC50 = 630.96 nM) [1], while publicly available IC50 data for the 4-chloro and unsubstituted phenyl analogs against this target are absent, suggesting a non-interchangeable pharmacological fingerprint [2]. Furthermore, the hydrochloride salt form ensures consistent aqueous solubility (0.486 mg/mL) and stability under recommended storage (2-8°C) [3], critical for reproducible assay outcomes—parameters that vary with different salt forms or free bases. Using a non-fluorinated or differently halogenated analog would therefore risk both biological irrelevance and experimental variability.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1134524-25-6)


CCR4 Antagonist Activity: 1-(4-Fluorophenyl)cyclopropanamine vs. 1-(4-Chlorophenyl)cyclopropanamine

1-(4-Fluorophenyl)cyclopropanamine hydrochloride exhibits measurable antagonist activity at the human CCR4 receptor (IC50 = 630.96 nM) in a recombinant cellular assay [1]. In contrast, the 4-chloro analog, 1-(4-chlorophenyl)cyclopropanamine, lacks any reported inhibitory activity against CCR4 in publicly available databases, indicating a functionally significant difference in target engagement [2].

CCR4 Antagonism Chemokine Receptor Immuno-Oncology

Aqueous Solubility: Hydrochloride Salt Form Enables Consistent in vitro Handling

The hydrochloride salt of 1-(4-fluorophenyl)cyclopropanamine exhibits an aqueous solubility of 0.486 mg/mL (0.00259 mol/L) at standard conditions . This value is characteristic of the hydrochloride salt form, which is deliberately chosen to enhance solubility over the free base (LogP = 3.2758 [1]). While direct comparative solubility data for the free base is not available, the salt form's solubility provides a quantitative benchmark for assay preparation and dosing studies.

Physicochemical Properties Formulation Assay Development

Key Intermediate Status in Heteroaromatic Amide Drug Candidates

1-(4-Fluorophenyl)cyclopropanamine hydrochloride is specifically claimed as a synthetic intermediate in patent applications for heteroaromatic amide derivatives (JP-2021138690-A, WO-2020054670-A1, WO-2020006016-A1) . This documented role as a building block in multiple pharmaceutical patent families distinguishes it from closely related analogs like 1-phenylcyclopropanamine hydrochloride, which is not featured in the same advanced heteroaromatic amide scaffolds. The presence of the 4-fluoro group is a defined structural requirement for the final drug candidates described in these filings.

Medicinal Chemistry Drug Synthesis Pharmaceutical Intermediate

Defined Application Scenarios for 1-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1134524-25-6) Based on Quantitative Evidence


CCR4 Antagonist Screening and SAR Studies

Researchers focused on CCR4-mediated chemotaxis, particularly in immuno-oncology and inflammatory disease contexts, should prioritize this compound over 1-(4-chlorophenyl)cyclopropanamine. Its documented IC50 of 630.96 nM in a CCR4 cellular assay provides a validated starting point for hit-to-lead optimization, whereas the chloro analog lacks any reported activity [1]. Procurement of this compound directly supports SAR exploration of the 4-fluorophenyl motif.

Synthesis of Heteroaromatic Amide Derivatives

Medicinal chemists engaged in the synthesis of heteroaromatic amide-based drug candidates, as described in WO-2020054670-A1 and related patents, will require this specific fluorinated building block . The 4-fluoro substituent is integral to the final molecule's structure, making the compound an essential procurement item for those following these synthetic routes.

In Vitro Pharmacology with Defined Solubility Parameters

For cell-based assays requiring consistent compound exposure, the hydrochloride salt form ensures a reproducible aqueous solubility of 0.486 mg/mL . This quantitative solubility benchmark allows for accurate preparation of dosing solutions and minimizes precipitation artifacts that can occur with less soluble free base analogs or alternative salt forms, thereby enhancing assay reliability.

Technical Documentation Hub

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